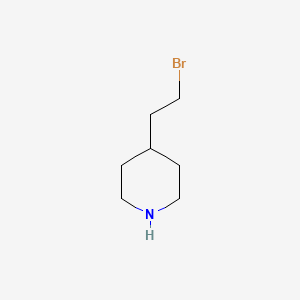

4-(2-Bromoethyl)piperidine

CAS No.: 113913-55-6

Cat. No.: VC7937443

Molecular Formula: C7H14BrN

Molecular Weight: 192.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113913-55-6 |

|---|---|

| Molecular Formula | C7H14BrN |

| Molecular Weight | 192.1 g/mol |

| IUPAC Name | 4-(2-bromoethyl)piperidine |

| Standard InChI | InChI=1S/C7H14BrN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 |

| Standard InChI Key | MATRGCMIAKCCIJ-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CCBr |

| Canonical SMILES | C1CNCCC1CCBr |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(2-Bromoethyl)piperidine consists of a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the fourth position by a 2-bromoethyl group (-CH2CH2Br). The bromine atom’s electronegativity and leaving-group capability make this compound highly reactive in alkylation and nucleophilic substitution reactions. The tert-butyl-protected derivative, tert-butyl-4-(2-bromoethyl)piperidine-1-carboxylate, modifies the nitrogen with a carbamate group (Boc), enhancing stability for storage and handling .

The molecular formula for the free base is C7H14BrN, while the tert-butyl variant expands to C12H22BrNO2 due to the Boc group . Key structural features include:

-

Piperidine ring: Confers rigidity and influences electronic distribution.

-

Bromoethyl chain: Provides a reactive site for further functionalization.

-

Boc protection (in derivatives): Reduces nitrogen reactivity, preventing unwanted side reactions .

Systematic and Common Names

-

IUPAC Name: 4-(2-Bromoethyl)piperidine.

-

Alternative Designations:

Synthesis and Manufacturing

Nucleophilic Substitution

The primary synthesis route involves reacting piperidine with 1,2-dibromoethane in a polar aprotic solvent (e.g., dichloromethane or toluene) under reflux. The nitrogen atom in piperidine acts as a nucleophile, displacing one bromine from 1,2-dibromoethane:

Yields depend on reaction time and stoichiometry, with excess 1,2-dibromoethane favoring mono-substitution.

Protected Derivatives

To mitigate degradation during storage, the tert-butyl carbamate derivative is synthesized via Boc protection of the piperidine nitrogen before bromoethylation . This two-step process involves:

-

Boc Protection: Treating piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

-

Bromoethylation: Reacting Boc-piperidine with 1,2-dibromoethane under similar conditions .

Table 1: Synthesis Conditions for 4-(2-Bromoethyl)piperidine Derivatives

| Parameter | Free Base | Boc-Protected |

|---|---|---|

| Solvent | Dichloromethane | Toluene |

| Temperature | 40–50°C | 60–70°C |

| Reaction Time | 12–24 hours | 24–48 hours |

| Yield | 60–75% | 70–85% |

Physical and Chemical Properties

Thermal Stability

The tert-butyl derivative exhibits a melting point of 39°C and a boiling point of 334.2°C, making it suitable for reactions requiring elevated temperatures . The free base, while less thermally stable, remains liquid at room temperature, facilitating its use in solution-phase chemistry.

Spectroscopic Characteristics

-

¹H-NMR: Peaks at δ 1.2–1.6 ppm (piperidine CH2), δ 2.4–2.8 ppm (N-CH2), and δ 3.3–3.7 ppm (Br-CH2) .

-

IR: Stretching vibrations at 2850 cm⁻¹ (C-H) and 560 cm⁻¹ (C-Br).

Table 2: Physical Properties of tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate

| Property | Value |

|---|---|

| Molar Mass | 292.21 g/mol |

| Boiling Point | 334.2°C |

| Melting Point | 39°C |

| Appearance | Colorless to yellow liquid |

| Purity (HPLC) | ≥97% |

Reactivity and Chemical Reactions

Alkylation Reactions

The bromoethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide yields 4-(2-azidoethyl)piperidine, a precursor for click chemistry:

Aza-Michael Additions

In the presence of α,β-unsaturated carbonyl compounds (e.g., acrylates), 4-(2-bromoethyl)piperidine participates in aza-Michael additions, forming β-amino esters:

Applications in Pharmaceutical Research

BET Protein Inhibitors

Patent WO2015081203A1 describes bicyclic heterocycles containing piperidine derivatives as BET inhibitors, highlighting the structural relevance of bromoethyl-piperidine intermediates . For instance, compound 3-[2-(4-acetylpiperazin-1-yl)ethyl]-4-(cyclobutylmethoxy)-1-methyl-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)benzimidazol-2-one incorporates a bromoethyl-piperidine moiety to enhance binding affinity .

Anticancer Agents

Bromoethyl groups enable the synthesis of DNA-alkylating agents. Derivatives of 4-(2-bromoethyl)piperidine have been explored in prodrugs targeting transitional cell carcinoma, leveraging their ability to cross cell membranes and release alkylating species intracellularly .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume